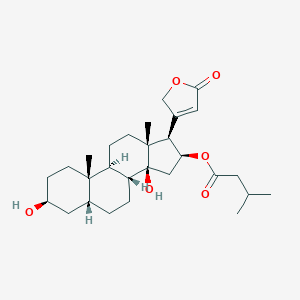
Benzyl-(3,4-dimethoxy-benzyl)-amine
Übersicht
Beschreibung
Benzyl-(3,4-dimethoxy-benzyl)-amine, also known as 3,4-dimethoxy-benzyl-amine or 3,4-DMBA, is an organic compound that is widely used in scientific research. It is a derivative of benzyl amine, a common organic compound. 3,4-DMBA has been used in various scientific applications, including as a chemical reagent, as a precursor for organic synthesis, and as a biochemical and physiological research tool.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Isoindolines : Benzyl-(3,4-dimethoxy-benzyl)-amine is a key intermediate in the synthesis of isoindolines. This synthesis process involves the reaction of specific benzyl bromides and amines, followed by debenzylation, to produce high yields of isoindoline-related compounds (Raju, Neelakantan, & Bhalerao, 2007).
N-Protecting Reagent in Chemistry : Benzyl-(3,4-dimethoxy-benzyl)-amine-related compounds, such as benzyl 4,6-dimethoxy-1,3,5-triazinyl carbonate, have been utilized as N-protecting reagents. These compounds are beneficial for introducing benzyloxycarbonyl groups into amines, making them practical for chemical synthesis (Hioki, Fujiwara, Tani, & Kunishima, 2002).
Amination of Benzyl Alcohols : Benzyl-(3,4-dimethoxy-benzyl)-amine derivatives have been developed using iron-catalyzed direct amination of benzyl alcohols. This methodology is significant for creating a variety of secondary and tertiary benzylamines, relevant in pharmaceutical compounds (Yan, Feringa, & Barta, 2016).
Pharmaceutical Applications
Drug Discovery Intermediate : Certain derivatives of Benzyl-(3,4-dimethoxy-benzyl)-amine, like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, have been synthesized as intermediates in drug discovery. These compounds are crucial for the development of new pharmaceuticals (Li, Lu, Shen, & Shi, 2012).
Antituberculosis Agents : Derivatives of Benzyl-(3,4-dimethoxy-benzyl)-amine have been synthesized and evaluated as novel antituberculosis agents. These compounds showed promising results against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Tangallapally, Yendapally, Lee, Lenaerts, & Lee, 2005).
Other Applications
Catalytic Processes : Compounds related to Benzyl-(3,4-dimethoxy-benzyl)-amine have been used in catalytic processes like the kinetic resolution of amines and hydroamination of aminoalkenes. These processes are important for producing optically pure compounds in chemistry (Mittal, Lippert, De, Klauber, Emge, Schreiner, & Seidel, 2015).
C-H Bond Amination : Benzyl-(3,4-dimethoxy-benzyl)-amine derivatives have been involved in studies focusing on the intermolecular C-H amination of benzylic bonds. This research provides insights into reaction mechanisms and the development of new synthetic methods (Fiori & Du Bois, 2007).
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVDVCSGIUHGPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(3,4-dimethoxy-benzyl)-amine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)








